5H-Thiazolo[4,5-b][1,4]thiazin-6(7H)-one
Description
5H-Thiazolo[4,5-b][1,4]thiazin-6(7H)-one is a heterocyclic compound that features a fused ring system containing both thiazole and thiazine rings
Properties
Molecular Formula |
C5H4N2OS2 |
|---|---|
Molecular Weight |
172.2 g/mol |
IUPAC Name |
7H-[1,3]thiazolo[4,5-b][1,4]thiazin-6-one |
InChI |
InChI=1S/C5H4N2OS2/c8-3-1-9-4-5(7-3)10-2-6-4/h2H,1H2,(H,7,8) |
InChI Key |
IJITVVBSNKSKFC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(S1)N=CS2 |
Origin of Product |
United States |
Preparation Methods
One-Pot Three-Component Reactions
A notable synthetic route involves a one-pot, three-component reaction combining:
- Dialkyl acetylenedicarboxylates (electron-deficient alkynes)
- Thiourea or related sulfur-nitrogen nucleophiles
- α-Haloketones or α-haloketone derivatives
This approach facilitates the direct formation of thiazole-thiazine fused systems, including 5H-Thiazolo[4,5-b]thiazin-6(7H)-one derivatives, through sequential nucleophilic addition and cyclization steps. The reaction conditions are typically mild and efficient, leading to moderate to good yields.
- The electron-deficient alkyne acts as a Michael acceptor.
- Thiourea provides the sulfur and nitrogen atoms necessary for ring formation.
- α-Haloketones serve as alkylating agents promoting cyclization.
This method was highlighted in the synthesis of related thiazolo-pyrimidine and thiazole-pyrimidine derivatives and adapted for thiazolo-thiazine systems.
Solid-Phase Synthesis (SPS) Techniques
Traceless Solid-Phase Synthesis Using Thiazole Resin
An advanced and highly versatile method for the preparation of 5H-Thiazolo[4,5-b]thiazin-6(7H)-one derivatives involves solid-phase synthesis on a polymer support with a traceless linker. This method offers advantages such as ease of purification, parallel synthesis capability, and incorporation of multiple points of diversity.
- The synthesis starts from a thiazole-functionalized resin.
- Sulfonamide formation is employed to introduce sulfonyl groups.
- Mitsunobu-type N-alkylation facilitates substitution on nitrogen atoms.
- Cyclization is achieved on the solid support to form the fused thiazolo-thiazine ring.
- Cleavage from the resin yields the target bicyclic compound without residual linker fragments.
This method allows the preparation of 1,3,6-trisubstituted derivatives of the thiazolo[4,5-b]thiazin-6(7H)-one scaffold with good overall yields and purity.
Comparative Summary of Preparation Methods
| Method | Key Reactants | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|
| One-Pot Three-Component Reaction | Dialkyl acetylenedicarboxylate, Thiourea, α-Haloketone | Multicomponent cyclization | Simple, efficient, moderate to good yields | Moderate yields, solution-phase purification needed |
| Solid-Phase Synthesis (Traceless) | Thiazole resin, sulfonylating agents, alkylating agents | Solid-phase cyclization | High purity, easy purification, combinatorial potential | Requires specialized resin and equipment |
Detailed Experimental Conditions and Yields
| Parameter | One-Pot Three-Component Reaction | Solid-Phase Synthesis |
|---|---|---|
| Solvent | Typically polar aprotic solvents (e.g., DMF) | Solid support resin swelling solvents (e.g., DMF, DCM) |
| Temperature | Room temperature to moderate heating (50–80 °C) | Room temperature to mild heating |
| Reaction Time | Several hours (4–24 h) | Multiple steps, total time varies (1–3 days) |
| Yield Range | Moderate to good (40–70%) | Good to excellent (60–85%) |
| Purification | Chromatography required | Simple resin washing, cleavage yields pure product |
| Substituent Diversity | Limited by solution-phase conditions | High, due to combinatorial solid-phase approach |
Research Results and Applications
- The one-pot reaction method has been employed to synthesize various fused thiazolo-thiazine derivatives with potential biological activities, including antimicrobial and enzyme inhibition properties.
- Solid-phase synthesis enables rapid generation of compound libraries for drug discovery, facilitating SAR (structure-activity relationship) studies on the thiazolo[4,5-b]thiazin-6(7H)-one scaffold.
- Analytical data such as 1H NMR, 13C NMR, LC-MS, and ATR-FTIR confirm the successful formation of the bicyclic compounds with expected substitution patterns.
Chemical Reactions Analysis
Types of Reactions
5H-Thiazolo[4,5-b][1,4]thiazin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazolo[4,5-b][1,4]thiazine derivatives.
Substitution: Formation of substituted thiazolo[4,5-b][1,4]thiazine derivatives.
Scientific Research Applications
5H-Thiazolo[4,5-b][1,4]thiazin-6(7H)-one has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 5H-Thiazolo[4,5-b][1,4]thiazin-6(7H)-one varies depending on its application:
Antimicrobial Activity: The compound may inhibit bacterial and fungal growth by interfering with cell wall synthesis or protein function.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific molecular pathways involved in cell proliferation and survival.
Electronic Properties: The rigid planar structure of the compound allows for efficient π-π stacking, making it suitable for use in organic electronics.
Comparison with Similar Compounds
Similar Compounds
Thiazole: A simpler heterocyclic compound with a single thiazole ring.
Thiazine: Contains a six-membered ring with sulfur and nitrogen atoms.
Thiazolo[5,4-d]thiazole: Another fused ring system with similar electronic properties.
Uniqueness
5H-Thiazolo[4,5-b][1,4]thiazin-6(7H)-one is unique due to its specific fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
